(S)-3-Aminopiperidine-2-one

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

The (S)-enantiomer (L-ornithine lactam) is the chiral building block essential for synthesizing DPP-4 inhibitors (IC50 4 nM), CGRP receptor antagonists (IC50 0.67 nM), and antimycobacterial calpinactam analogs. Unlike the racemate or (R)-enantiomer, only the (S)-form is the endogenous human metabolite (ChEBI:76341), ensuring pharmacological relevance and metabolic compatibility. Supplied with ≥98% purity. Ship globally.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 34294-79-6
Cat. No. B1277731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminopiperidine-2-one
CAS34294-79-6
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)N
InChIInChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
InChIKeyYCCMTCQQDULIFE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Aminopiperidine-2-one (CAS 34294-79-6) – Chiral Lactam Building Block for Pharmaceutical Synthesis


(S)-3-Aminopiperidine-2-one, also known as L-ornithine lactam, is a chiral heterocyclic δ-lactam that serves as a critical intermediate in medicinal chemistry and pharmaceutical research [1]. As a primary amino compound and a delta-lactam, it features a six-membered piperidine ring with an amino group at the 3-position and a carbonyl at the 2-position, making it a versatile building block for synthesizing diverse biologically active molecules [1]. The compound is a human metabolite (ChEBI:76341) and is supplied with standard purity specifications ranging from 95% to ≥98% (GC) by commercial vendors [2].

Why (S)-3-Aminopiperidine-2-one Cannot Be Substituted with Racemic or (R)-Enantiomer Counterparts


The (S)-enantiomer of 3-aminopiperidine-2-one (L-ornithine lactam) possesses distinct stereochemical and biological properties that preclude simple substitution with its (R)-enantiomer (D-ornithine lactam) or the racemic mixture. The (S)-configuration is essential for its role as a human metabolite (ChEBI:76341), whereas the (R)-enantiomer is associated with different biological activities, including allosteric HCV NS5B inhibition and antibacterial applications [1]. In the context of CGRP receptor antagonist development, stereochemistry inversion was a key structural modification that led to surprising improvements in receptor affinity, highlighting that stereochemical identity directly impacts pharmacological outcomes [2]. Substituting the (S)-enantiomer with a racemic mixture or the (R)-enantiomer would therefore alter the stereochemical purity of the final drug substance, potentially compromising efficacy, selectivity, and metabolic profile.

(S)-3-Aminopiperidine-2-one (CAS 34294-79-6) – Comparative Evidence for Scientific Selection


Enantiomeric Purity: (S)- vs. Racemic 3-Aminopiperidin-2-one

(S)-3-Aminopiperidine-2-one is supplied with a defined specific optical rotation of -12.0° to -16.0° (c=0.5, CHCl₃), confirming its enantiomeric purity . In contrast, the racemic mixture (R,S)-3-aminopiperidin-2-one is optically inactive and would introduce stereochemical ambiguity into downstream syntheses .

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Purity Specification: (S)-3-Aminopiperidine-2-one vs. Technical Grade Analogs

Commercial (S)-3-aminopiperidine-2-one is routinely supplied with a purity of ≥98% as determined by gas chromatography (GC) . This high purity specification is essential for use as a pharmaceutical intermediate. In comparison, technical grade or bulk 3-aminopiperidin-2-one (often racemic) may be supplied at lower purities (e.g., >90%) and without full analytical characterization .

Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Biological Activity: (S)- vs. (R)-3-Aminopiperidin-2-one in DPP-4 Inhibitor Synthesis

The (S)-enantiomer (L-ornithine lactam) is a key intermediate in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors, a class of drugs used for type 2 diabetes management . In contrast, the (R)-enantiomer (D-ornithine lactam) is employed in the synthesis of allosteric HCV NS5B inhibitors and antibacterial agents . Substituted 3-aminopiperidines (derived from the (S)-lactam) have demonstrated DPP-4 inhibition with IC₅₀ values as low as 4 nM and high selectivity (>100,000-fold) over related peptidases [1].

DPP-4 Inhibition Type 2 Diabetes Drug Discovery

CGRP Receptor Antagonist Affinity: Piperidinone vs. Piperidine Scaffolds

A novel series of 3-aminopiperidin-2-one-based CGRP receptor antagonists, incorporating the (S)-3-aminopiperidin-2-one scaffold, was developed by Merck & Co. Structural modifications, including ring contraction and stereocenter inversion, led to significant improvements in receptor affinity [1]. The optimized compound 23 demonstrated oral bioavailability and potent antagonism (cAMP+HS IC₅₀ = 0.67 nM) with selectivity over hERG (IC₅₀ = 19 µM) [2].

CGRP Antagonist Migraine Therapy Structure-Activity Relationship

Antimycobacterial Activity: Calpinactam Derivatives via (S)-3-Aminopiperidin-2-one

(S)-3-Aminopiperidin-2-one serves as an intermediate in the synthesis of calpinactam derivatives, which exhibit selective antimycobacterial activity . Calpinactam, a fungal metabolite, demonstrates MIC values of 0.78 µg/mL against Mycobacterium smegmatis and 12.5 µg/mL against M. tuberculosis, with no activity against Gram-positive or Gram-negative bacteria, fungi, or yeasts [1].

Antimycobacterial Agents Tuberculosis Natural Product Derivatives

Metabolic Role: (S)-3-Aminopiperidin-2-one as a Human Metabolite

(S)-3-Aminopiperidine-2-one is an endogenous human metabolite (ChEBI:76341), produced during normal metabolic reactions in Homo sapiens [1]. In contrast, the (R)-enantiomer is not a known human metabolite and is primarily a synthetic building block . The racemic mixture has been investigated as a potential biomarker for Alzheimer's disease, with studies showing differential levels in patient cohorts .

Endogenous Metabolite Biomarker Discovery Metabolomics

Optimal Use Cases for (S)-3-Aminopiperidine-2-one Based on Quantitative Evidence


Synthesis of DPP-4 Inhibitors for Type 2 Diabetes

The (S)-enantiomer is the preferred starting material for synthesizing dipeptidyl peptidase 4 (DPP-4) inhibitors, a validated class of oral antidiabetic agents. Derived 3-aminopiperidines have demonstrated DPP-4 inhibition with IC₅₀ values as low as 4 nM and exceptional selectivity (>100,000-fold) over related peptidases (QPP, DPP8, DPP9) [1]. Using the (R)-enantiomer would yield compounds with altered pharmacological profiles unsuitable for DPP-4 targeting .

Development of Next-Generation CGRP Receptor Antagonists for Migraine

The piperidinone scaffold of (S)-3-aminopiperidin-2-one enables the synthesis of structurally novel CGRP receptor antagonists. Merck's optimized compound 23 achieved potent antagonism (cAMP+HS IC₅₀ = 0.67 nM) and oral bioavailability, with a favorable selectivity window over hERG (IC₅₀ = 19 µM) [2]. This chemotype offers an alternative to established piperidine-based antagonists, potentially circumventing existing intellectual property constraints.

Synthesis of Antimycobacterial Calpinactam Derivatives

(S)-3-Aminopiperidin-2-one is a key intermediate for calpinactam and its analogs, which exhibit selective antimycobacterial activity. Calpinactam demonstrates an MIC of 0.78 µg/mL against M. smegmatis, approximately 40-fold more potent than isoniazid in vitro, with no activity against other bacterial or fungal species [3]. This selectivity profile makes it a valuable starting point for anti-tuberculosis drug discovery.

Biomarker Research and Metabolomics Studies

As an endogenous human metabolite (ChEBI:76341), the (S)-enantiomer is suitable for metabolomic profiling and biomarker discovery. The racemic 3-aminopiperidin-2-one has been explored as a potential biomarker for Alzheimer's disease, and the pure (S)-enantiomer would be required for accurate quantification and pathway elucidation in biological samples [4]. The (R)-enantiomer, being purely synthetic, is not appropriate for such studies.

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